

(S)-CCG-1423: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

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Compound of Interest

Compound Name: (S)-CCG-1423

Cat. No.: B1150376

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **(S)-CCG-1423**, a potent and stereospecific inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a myriad of cellular processes, including cell proliferation, migration, and fibrosis, making its inhibition a promising strategy for various therapeutic areas, particularly in oncology.

Pharmacodynamic Profile

(S)-CCG-1423 exerts its biological effects by disrupting the transcriptional activity mediated by the MRTF/SRF complex. The S-isomer of CCG-1423 has been shown to be modestly but significantly more potent than the R-isomer in inhibiting cellular events driven by MRTF-A activation.

Mechanism of Action

The primary mechanism of action of **(S)-CCG-1423** involves the inhibition of the nuclear import of MRTF-A. Under normal conditions, activation of the RhoA signaling cascade leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its association with G-actin in the cytoplasm, allowing it to translocate to the nucleus. Once in the nucleus, MRTF-A acts as a co-activator for SRF, leading to the

transcription of target genes. **(S)-CCG-1423** is believed to directly bind to MRTF-A, preventing its nuclear import and thereby inhibiting the subsequent gene transcription.

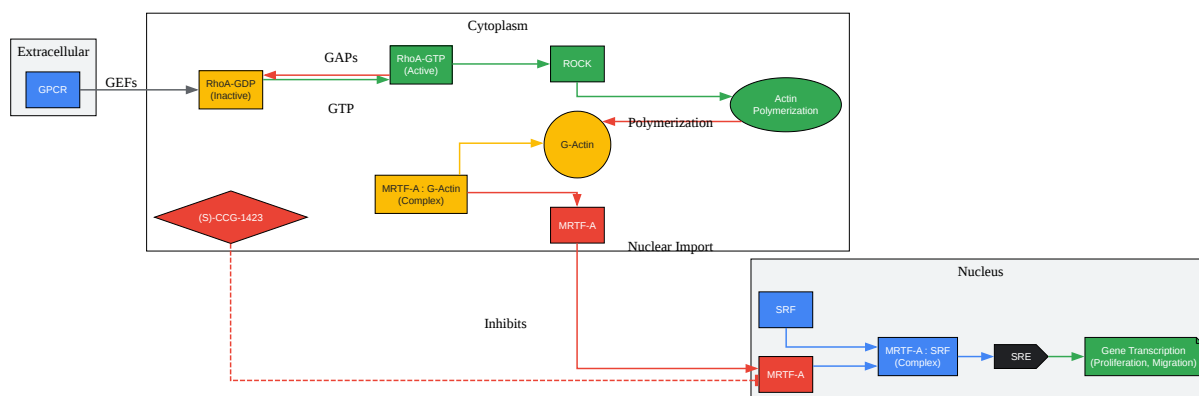
In Vitro Activity

(S)-CCG-1423 has demonstrated potent inhibitory activity in various in vitro assays, effectively blocking key cellular processes associated with cancer progression.

Parameter	Cell Line	Assay	Value	Reference
IC50	PC-3 (Prostate Cancer)	Rho-pathway selective SRE-luciferase reporter	1.5 μ M	[1]
IC50	PC-3 (Prostate Cancer)	LPA-stimulated DNA synthesis	< 1 μ M	[2]
IC50	PC-3 (Prostate Cancer)	Cell Growth (in the presence of 30 μ M LPA)	1 μ M	[1]
Inhibition	PC-3 (Prostate Cancer)	Matrigel Invasion	71% inhibition at 10 μ M	[1]
Growth Inhibition	A375M2 (Melanoma, high RhoC)	Cell Growth	Nanomolar range	[2]
Apoptosis	A375M2 (Melanoma, high RhoC)	Apoptosis Induction	Selective stimulation at 3 μ M	[1]

Signaling Pathway

The signaling pathway targeted by **(S)-CCG-1423** is a critical downstream effector of RhoA GTPase. The following diagram illustrates the key components of this pathway and the point of intervention by **(S)-CCG-1423**.



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Figure 1: The RhoA/MRTF/SRF signaling pathway and the inhibitory action of **(S)-CCG-1423**.

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic data for **(S)-CCG-1423** in preclinical species is not extensively available in the public domain. However, some qualitative information and data on its analog, CCG-203971, provide insights into its likely in vivo behavior.

In Vivo Studies in Mice

A study in mice demonstrated that following a single intraperitoneal administration, CCG-1423 reached its maximal concentration in both plasma and the brain at 0.5 hours post-dose. The

concentration was reported to be maintained for up to 15 hours, suggesting a relatively sustained presence in these compartments. However, specific parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been published.

Pharmacokinetics of the Analog CCG-203971

CCG-203971 is a second-generation analog of CCG-1423 developed to have improved pharmacokinetic properties. While not identical to **(S)-CCG-1423**, its pharmacokinetic profile can serve as a useful reference. Studies on CCG-203971 and its further optimized analogs have focused on improving metabolic stability and solubility to enhance in vivo efficacy.[\[3\]](#)[\[4\]](#)[\[5\]](#) This suggests that the parent compound, CCG-1423, may have limitations in these areas.

Compound	Dosing Route	Species	Key Findings	Reference
CCG-1423	Intraperitoneal	Mouse	Tmax in plasma and brain: 0.5 hours; sustained concentration for up to 15 hours.	
CCG-203971	Intraperitoneal	Mouse	Described as having modest potency and poor pharmacokinetic properties, leading to the development of improved analogs.	[3] [6]
CCG-232601 (analog of CCG-203971)	Oral	Mouse	Showed over 10-fold increases in plasma exposures compared to CCG-203971.	[4]

Note: The lack of comprehensive public data on the pharmacokinetics of **(S)-CCG-1423** highlights the need for further studies to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the pharmacodynamic effects of **(S)-CCG-1423**.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory effect of **(S)-CCG-1423** on the transcriptional activity of the MRTF/SRF complex.

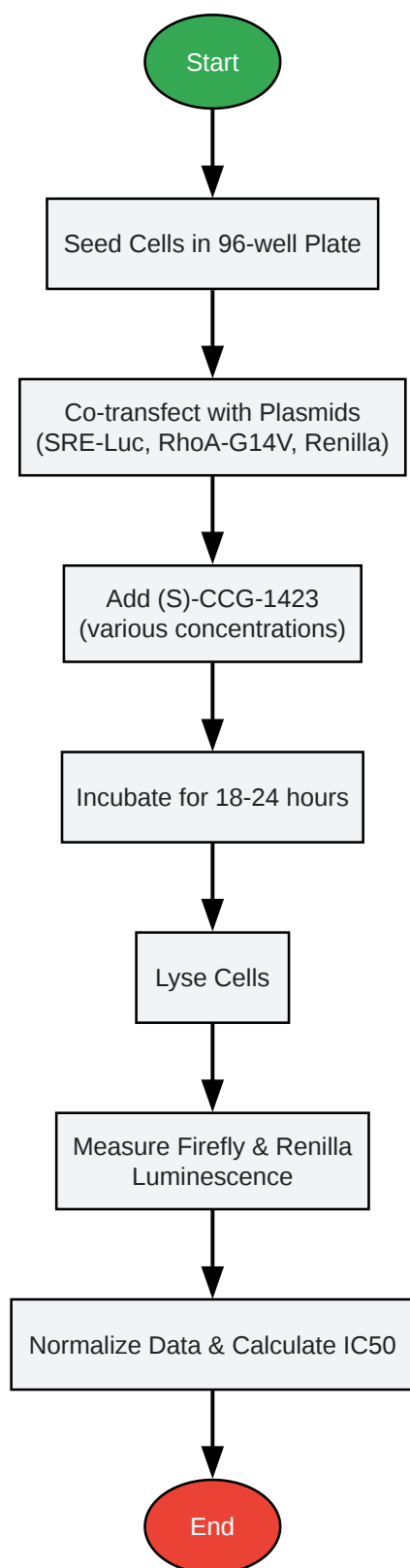
Objective: To measure the dose-dependent inhibition of RhoA-stimulated, SRE-mediated gene transcription by **(S)-CCG-1423**.

Materials:

- Cell line (e.g., HEK293, PC-3)
- SRE-luciferase reporter plasmid (containing multiple SRE sites upstream of a luciferase gene)
- Constitutively active RhoA (e.g., RhoA-G14V) or other pathway activator expression plasmid
- Control plasmid expressing Renilla luciferase (for normalization)
- Transfection reagent
- Cell culture medium and supplements
- **(S)-CCG-1423**
- Dual-luciferase reporter assay system
- Luminometer

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid, the constitutively active RhoA plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of **(S)-CCG-1423** or vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for an additional 18-24 hours.
- Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
- Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of **(S)-CCG-1423** relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.



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Figure 2: Workflow for the SRE-Luciferase Reporter Assay.

Matrigel Invasion Assay

This assay assesses the ability of **(S)-CCG-1423** to inhibit cancer cell invasion through a basement membrane matrix, a key process in metastasis.^{[7][8][9]}

Objective: To determine the effect of **(S)-CCG-1423** on the invasive potential of cancer cells.

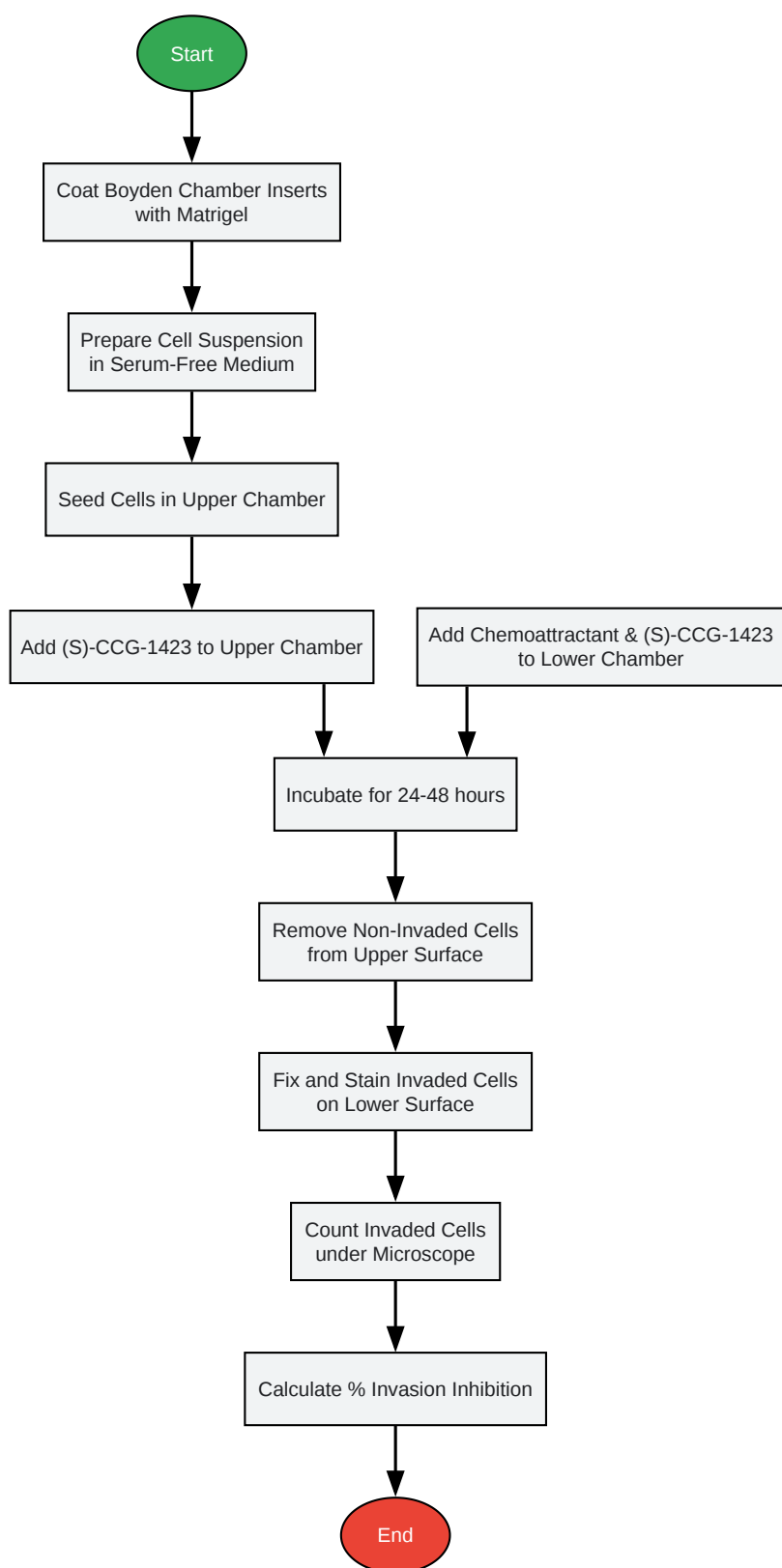
Materials:

- Cancer cell line (e.g., PC-3)
- Boyden chambers with porous membrane inserts (e.g., 8 µm pore size)
- Matrigel basement membrane matrix
- Cell culture medium (serum-free and serum-containing)
- **(S)-CCG-1423**
- Cotton swabs
- Fixing and staining reagents (e.g., methanol, crystal violet)
- Microscope

Protocol:

- Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
- Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
- Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
- Compound and Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add various concentrations of **(S)-CCG-1423** or vehicle control to both the upper and lower chambers.

- Incubation: Incubate the chambers at 37°C in a humidified incubator for 24-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.
- Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.
- Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol. Stain the fixed cells with a solution like crystal violet.
- Quantification: Count the number of stained, invaded cells in several microscopic fields for each insert.
- Data Analysis: Calculate the average number of invaded cells per field for each treatment condition. Determine the percentage of invasion inhibition for each concentration of **(S)-CCG-1423** relative to the vehicle control.



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Figure 3: Workflow for the Matrigel Invasion Assay.

Conclusion

(S)-CCG-1423 is a potent and stereospecific inhibitor of the Rho/MRTF/SRF signaling pathway with significant anti-proliferative and anti-invasive effects in cancer cell models. Its clear mechanism of action and demonstrated in vitro efficacy make it a valuable tool for research and a promising lead compound for the development of novel therapeutics. However, the limited availability of comprehensive in vivo pharmacokinetic data underscores the need for further investigation to fully understand its potential as a clinical candidate. The development of analogs with improved pharmacokinetic profiles suggests that this chemical scaffold holds significant promise for targeting pathologies driven by the Rho/MRTF/SRF pathway.

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